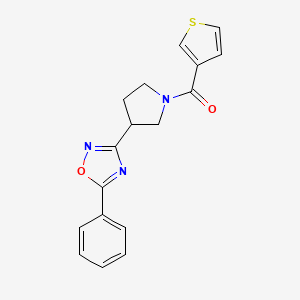

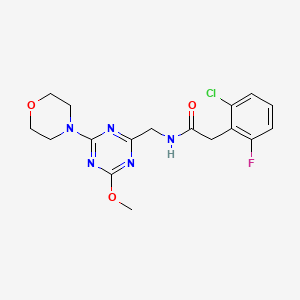

![molecular formula C20H17ClN6O B2424123 N'-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]-3-苯基丙酰肼 CAS No. 890939-21-6](/img/structure/B2424123.png)

N'-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]-3-苯基丙酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[3,4-d]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, and pyrimidines . They are considered as privileged core skeletons in biologically active compounds and are bioisosteres of natural purines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential as antiviral, antimicrobial, and antitumor agents . The synthesis of these compounds is often done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines includes a fused nitrogen-containing heterocyclic ring system . The chemical composition of purine is related to pyrazolopyrimidine .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can be synthesized via the formation of pyrazol-3-one substrates . They can also be synthesized using Cu (I) catalyzed click reaction .科学研究应用

腺苷受体亲和力

包括N'-[1-(4-氯苯基)吡唑并[3,4-d]嘧啶-4-基]-3-苯基丙酰肼在内的吡唑并[3,4-d]嘧啶类化合物显示对A1腺苷受体的亲和力。研究已经探索了这种化合物的各种衍生物对受体亲和力的潜在影响。一项研究发现,在吡唑并[3,4-d]嘧啶的N1和N5位置特定取代可以增强它们在这些受体上的整体活性(Harden, Quinn, & Scammells, 1991)。

抗肿瘤活性

多项研究已经调查了吡唑并[3,4-d]嘧啶衍生物的抗肿瘤性能。例如,一项研究合成了一系列这些化合物,并评估了它们对人类乳腺腺癌细胞的疗效,发现一些衍生物表现出轻度到中度的抗肿瘤活性(El-Morsy, El-Sayed, & Abulkhair, 2017)。另一项研究合成了新的吡唑并[3,4-d]嘧啶并测试了它们在60种不同细胞系上的抗肿瘤活性,鉴定出具有强效抗肿瘤活性的特定化合物(Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012)。

抗微生物活性

吡唑并[3,4-d]嘧啶也被探索其抗微生物潜力。一项研究合成了新颖的衍生物并评估了它们的抗微生物活性,一些化合物显示出对病原体的显著抑制效果(Hafez, El-Gazzar, & Al-Hussain, 2016)。

黄嘌呤氧化酶抑制活性

研究了吡唑并[3,4-d]嘧啶衍生物对黄嘌呤氧化酶的抑制活性,这是一种参与嘌呤代谢的酶。发现特定衍生物是有效的抑制剂,可能与治疗痛风等疾病相关(Kobayashi, 1973)。

除草活性

对吡唑并[3,4-d]嘧啶的除草活性的研究表明,一些衍生物可以有效抑制各种植物的生长,暗示在农业中可能有应用(Luo, Zhao, Zheng, & Wang, 2017)。

抗炎和溃疡性研究

已经合成并评估了吡唑并[3,4-d]嘧啶的抗炎性质。一些衍生物表现出显著的抗炎活性,并且具有最小的溃疡性效应,表明作为更安全的抗炎药物的潜力(El-Tombary, 2013)。

作用机制

安全和危害

While specific safety and hazard information for “N’-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide” is not available, it’s important to note that pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents . As with any chemical compound, appropriate safety measures should be taken when handling.

未来方向

属性

IUPAC Name |

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c21-15-7-9-16(10-8-15)27-20-17(12-24-27)19(22-13-23-20)26-25-18(28)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2,(H,25,28)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGWFEDVUUSIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

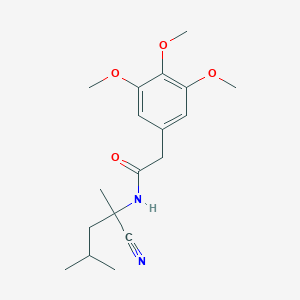

![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)

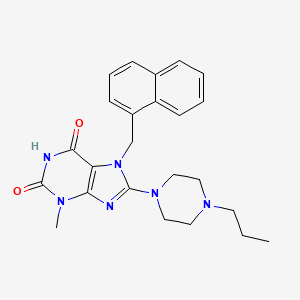

![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)

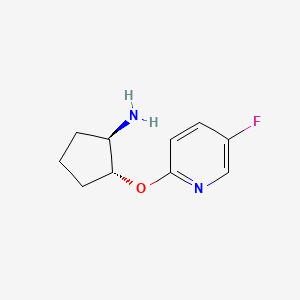

![N-cyclopropyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2424049.png)

![1-(4-fluorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2424055.png)

![6-[2-(4-fluorophenyl)-2-oxoethyl]-8,9-dimethoxy-2-methyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2424061.png)

![N1-benzhydryl-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2424062.png)